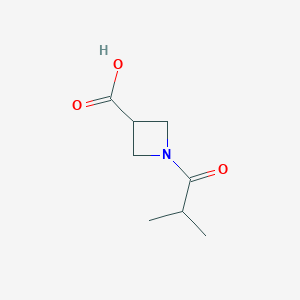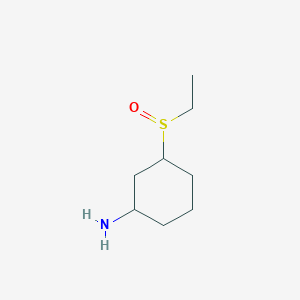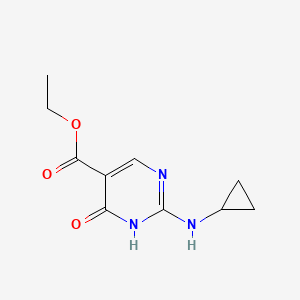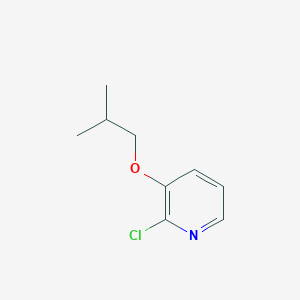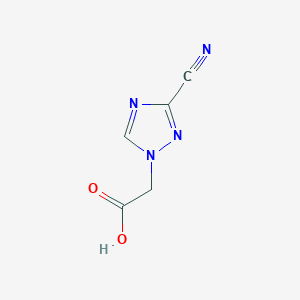
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid
描述
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol It is characterized by the presence of a triazole ring substituted with a cyano group and an acetic acid moiety
作用机制
Target of Action
The primary target of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is cathepsin K , a lysosomal cysteine protease . Cathepsin K plays a crucial role in the degradation of proteins in the lysosomes and is particularly important in osteoclast-mediated bone resorption .
Mode of Action
This compound interacts with cathepsin K by inhibiting its activity . This interaction results in the reduction of protein degradation in the lysosomes, thereby affecting the process of bone resorption .
Biochemical Pathways
The inhibition of cathepsin K disrupts the normal bone resorption process. This is part of the bone remodeling pathway, a crucial process for the maintenance of healthy bones. By inhibiting cathepsin K, this compound can potentially slow down bone loss and could be beneficial in conditions like osteoporosis .
Pharmacokinetics
The compound is soluble and can be stored at 2-8°c . It is recommended to prepare a solution of the compound and use it within a month if stored at -20°C, or within 6 months if stored at -80°C .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein degradation in the lysosomes due to the inhibition of cathepsin K . This can lead to a decrease in bone resorption, potentially benefiting conditions associated with excessive bone loss .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions
生化分析
Biochemical Properties
It is known that 1,2,4-triazoles, the core structure of this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions could potentially involve various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Compounds containing 1,2,4-triazole scaffolds have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These effects suggest that 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid could influence various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is thermally stable , suggesting that it could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that nitrogen-containing heterocycles, such as 1,2,4-triazoles, are extensively observed in nature and metabolic systems which are vital for living creatures . Therefore, it is possible that this compound could interact with various enzymes or cofactors in metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid typically involves the construction of the triazole ring followed by the introduction of the cyano and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a metal-free process has been reported for the synthesis of similar triazole derivatives, which involves the efficient construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow processes and one-pot synthesis methods are preferred for industrial applications due to their efficiency and cost-effectiveness. These methods minimize the need for extensive purification steps and reduce the overall production time .
化学反应分析
Types of Reactions
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
科学研究应用
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coordination complexes.
Biological Studies: The compound’s biological activity is studied to understand its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid include:
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid
- 2-(3-ethyl-1H-1,2,4-triazol-1-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPPDHULQMPMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247628-40-5 | |
| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


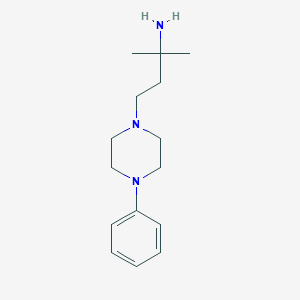
![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)

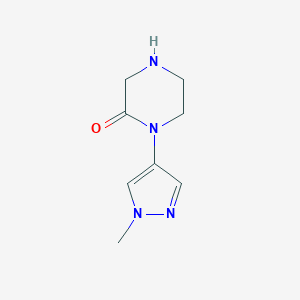
![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)

